molecular formula C9H9ClO2 B2548114 2-Methylbenzyloxycarbonyl chloride CAS No. 943592-13-0

2-Methylbenzyloxycarbonyl chloride

Cat. No.: B2548114
CAS No.: 943592-13-0
M. Wt: 184.62
InChI Key: ZONRLWCQDWMCAR-UHFFFAOYSA-N
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Description

Historical Evolution of Carbamate-Based Protecting Groups

The field of peptide chemistry was revolutionized in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz, or Z) group. sigmaaldrich.comorgsyn.org This marked the dawn of controlled peptide synthesis, allowing for the stepwise assembly of amino acids into defined peptide chains for the first time. The Cbz group is formed by treating an amine with benzyl (B1604629) chloroformate, creating a stable carbamate (B1207046) linkage. orgsyn.org This innovation addressed the critical challenge of preventing self-polymerization of amino acids during peptide bond formation. youtube.com The success of the Cbz group spurred the development of a wide array of other carbamate-based protecting groups, each with distinct cleavage conditions, thereby expanding the synthetic chemist's toolkit. wikipedia.org These include widely used groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), which are now fundamental to solid-phase peptide synthesis. youtube.com

Role of Benzyloxycarbonyl (Cbz) and its Analogues in Complex Molecule Synthesis

The benzyloxycarbonyl group and its derivatives are indispensable in the synthesis of complex molecules, particularly peptides and other natural products. orgsyn.orgwikipedia.org The Cbz group effectively "tames" the high nucleophilicity and basicity of amines by converting them into less reactive carbamates, which are stable under a variety of reaction conditions, including basic and mildly acidic media. wikipedia.orgchemicalbook.com

The primary advantage of the Cbz group is its susceptibility to cleavage under specific, mild conditions. It is readily removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), a process that breaks the relatively weak benzyl-oxygen bond to release the free amine, toluene (B28343), and carbon dioxide. chemicalbook.com This deprotection method is clean and efficient. Alternatively, strong acids like hydrogen bromide in acetic acid can also cleave the Cbz group. sigmaaldrich.com

Chemists have developed analogues of the Cbz group to fine-tune its stability. For instance, introducing electron-withdrawing groups (like chlorine) onto the benzene (B151609) ring makes the protecting group more stable to acids, whereas electron-donating groups (like methoxy) render it more acid-labile. sigmaaldrich.com It is anticipated that 2-Methylbenzyloxycarbonyl chloride, featuring an electron-donating methyl group, would form a carbamate that is slightly more susceptible to acid-catalyzed cleavage compared to the standard Cbz group.

Conceptual Framework of Protecting Group Strategies in Multistep Synthesis

The art of synthesizing complex organic molecules relies heavily on a strategic approach to protecting functional groups. nih.govsigmaaldrich.com A protecting group must be introduced easily and in high yield, remain stable throughout various subsequent reaction steps, and then be removed selectively and efficiently without affecting other parts of the molecule. chemicalbook.com This three-step process—protection, reaction, and deprotection—adds steps to a synthesis but is often unavoidable for achieving the desired outcome. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylphenyl)methyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-7-4-2-3-5-8(7)6-12-9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONRLWCQDWMCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methylbenzyloxycarbonyl Chloride

Established Synthetic Routes to Substituted Benzyloxycarbonyl Chlorides

Traditional methods for synthesizing substituted benzyloxycarbonyl chlorides have heavily relied on the use of phosgene (B1210022) and its derivatives. These routes are well-documented and have been the industrial standard for many years.

Phosgene (COCl₂), a highly reactive and toxic gas, has been a cornerstone in the industrial production of chloroformates, including benzyloxycarbonyl chlorides. wikipedia.org The reaction involves the treatment of the corresponding alcohol with phosgene. wikipedia.org In the case of 2-Methylbenzyloxycarbonyl chloride, this would involve the reaction of 2-methylbenzyl alcohol with phosgene.

The general reaction is as follows: R-OH + COCl₂ → R-O-COCl + HCl wikipedia.org

To prevent the formation of the carbonate ester byproduct, an excess of phosgene is typically used. wikipedia.org The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. wikipedia.orgnih.gov

A significant challenge with using phosgene is its extreme toxicity, which necessitates stringent safety protocols and has spurred the development of safer alternatives. google.comsigmaaldrich.com Triphosgene (B27547), a solid and therefore safer-to-handle crystalline substitute for phosgene, can also be employed for these transformations. nih.govtandfonline.com However, the removal of unreacted triphosgene from the reaction mixture can be problematic due to its high boiling point. newdrugapprovals.org

ReagentPhaseAdvantagesDisadvantages
Phosgene GasHigh reactivity, high purity of products. sigmaaldrich.comExtremely toxic, requires special handling. google.comsigmaaldrich.com
Triphosgene SolidSafer to handle than phosgene. nih.govtandfonline.comDifficult to remove excess reagent. newdrugapprovals.org

Concerns over the hazards of phosgene have driven research into non-phosgene routes for the synthesis of related compounds like carbamoyl (B1232498) chlorides, which share the R-N-CO-Cl functional group. While not directly synthesizing benzyloxycarbonyl chlorides, these methods highlight alternative strategies for creating similar functionalities. One such approach involves the in situ generation of phosgene, which avoids the need to handle the toxic gas directly. google.com Another strategy is the reaction of an organic formamide (B127407) with a diorganocarbonate, which can be thermolyzed to produce isocyanates, precursors to carbamates and ureas. google.com This method is presented as a more efficient and less wasteful alternative to phosgene-based processes. google.com

Modern Advancements in the Preparation of this compound

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of this compound and its analogs. These modern approaches often incorporate catalytic systems and adhere to the principles of green chemistry.

The industrial production of phosgene itself is a catalytic process, typically involving passing carbon monoxide and chlorine gas over activated carbon. wikipedia.orgnih.gov Innovations in this area include the use of chloride ions as catalysts for the synthesis of phosgene at room temperature and atmospheric pressure, which could lead to safer and more energy-efficient production. nih.gov

In the context of synthesizing related compounds, catalytic methods are being explored to improve efficiency. For instance, the synthesis of methyl chloride, a precursor for many industrial chemicals, has been improved through the development of new catalysts based on a deeper understanding of the reaction mechanism. nih.gov While direct catalytic syntheses of this compound are not extensively documented in the provided results, the principles of catalyst development in related fields suggest a promising avenue for future research.

The application of green chemistry principles is a major driver in the evolution of synthetic methodologies. This involves designing processes that are safer, more energy-efficient, and generate less waste.

Atom economy is a key concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. libretexts.orgrsc.org The ideal atom economy is 100%, meaning all reactant atoms are found in the final product. scranton.edu

The traditional synthesis of benzyloxycarbonyl chlorides using phosgene has a lower atom economy due to the formation of hydrochloric acid as a byproduct. The direct addition reaction of an alcohol to phosgene, while seemingly straightforward, generates one equivalent of HCl for every equivalent of the desired product.

Calculation of Atom Economy for the Synthesis of Benzyl (B1604629) Chloroformate (an analog):

C₆H₅CH₂OH + COCl₂ → C₆H₅CH₂OCOCl + HCl

Mass of Desired Product (Benzyl Chloroformate): ~170.59 g/mol

Mass of All Reactants (Benzyl Alcohol + Phosgene): ~108.14 g/mol + ~98.92 g/mol = ~207.06 g/mol

Percent Atom Economy: (Mass of Desired Product / Total Mass of Reactants) x 100 = (170.59 / 207.06) x 100 ≈ 82.4%

This calculation demonstrates that even with a 100% yield, a significant portion of the reactant mass is converted into a byproduct. In contrast, reactions with 100% atom economy, such as certain addition or rearrangement reactions, are considered more environmentally benign. rsc.orgscranton.edu The pursuit of synthetic routes with higher atom economy is a central goal in modern chemical synthesis to minimize waste and improve sustainability. primescholars.comrsc.org

Green Chemistry Principles in Synthetic Route Design

Waste Prevention and Minimization

In the absence of specific data for this compound, we can infer waste prevention strategies from the synthesis of analogous compounds. The primary goal of waste prevention in chemical synthesis is to design processes that minimize the generation of hazardous substances. This aligns with the first principle of Green Chemistry.

A common method for the synthesis of chloroformates involves the reaction of an alcohol with phosgene. This process, however, generates significant waste, including unreacted phosgene and hydrogen chloride gas. Modern approaches to waste minimization focus on alternative, less hazardous reagents and catalytic processes. For instance, the use of diphosgene or triphosgene as a phosgene substitute can be more manageable on a laboratory scale, although they still present significant toxicity risks.

A truly greener approach would involve a phosgene-free synthesis. While no such method has been explicitly described for this compound, research into alternative carbonylation reactions is an active area. These could potentially involve the use of carbon dioxide as a C1 source, which would represent a significant improvement in terms of waste reduction.

Another key aspect of waste prevention is atom economy. Reactions should be designed to maximize the incorporation of all materials used in the process into the final product. For the synthesis of this compound, this would mean ensuring a high conversion of 2-methylbenzyl alcohol and the chlorinating agent into the desired product, with minimal formation of byproducts.

Table 1: General Waste Reduction Strategies in Chloroformate Synthesis

StrategyDescriptionPotential for Application to this compound Synthesis
Use of Phosgene Substitutes Employing diphosgene or triphosgene in place of highly toxic phosgene gas.High, as these are common reagents for chloroformate synthesis.
Catalytic Carbonylation Utilizing transition metal catalysts to facilitate the reaction with a less hazardous carbonyl source.Moderate, as this would require specific catalyst development.
Phosgene-Free Routes Developing synthetic pathways that avoid the use of phosgene and its derivatives altogether.Low in the short term, as this represents a significant research challenge.
High Atom Economy Reactions Designing reactions where the maximum number of atoms from the reactants are incorporated into the product.High, by optimizing reaction conditions to maximize yield and minimize byproducts.
Safer Solvents and Auxiliaries in Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional solvents are volatile organic compounds (VOCs) with significant health and environmental hazards. The principles of green chemistry advocate for the use of safer solvents or, ideally, the elimination of solvents altogether.

In the context of chloroformate synthesis, which is often carried out in chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform, the potential for environmental harm is significant. The search for safer alternatives is a key area of green chemistry research.

Potential safer solvents that could be considered for the synthesis of this compound, based on general solvent selection guides, include ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable resources and have a better environmental profile than many traditional solvents. Another approach is the use of "switchable solvents," which can change their properties in response to a trigger like the introduction of CO2, facilitating product separation and solvent recycling.

The use of auxiliary substances, such as catalysts and separating agents, should also be scrutinized. Heterogeneous catalysts are often preferred over homogeneous ones as they can be more easily separated from the reaction mixture and reused, reducing waste.

Table 2: Comparison of Potential Solvents for Chloroformate Synthesis

SolventGreen Chemistry ClassificationAdvantagesDisadvantages
Dichloromethane (DCM) ProblematicEffective for many reactionsCarcinogen, environmental pollutant
Toluene (B28343) ProblematicGood solvency for many organicsToxic, volatile organic compound
2-Methyltetrahydrofuran (2-MeTHF) RecommendedBio-based, lower toxicityCan form peroxides
Cyclopentyl methyl ether (CPME) RecommendedHigh boiling point, low peroxide formationHigher cost
Supercritical CO2 RecommendedNon-toxic, easily removedRequires high-pressure equipment

Process Optimization and Scale-Up Considerations

The transition from a laboratory-scale synthesis to an industrial-scale process presents numerous challenges. Process optimization is crucial to ensure that the synthesis is not only economically viable but also safe and environmentally sustainable.

For the synthesis of this compound, key parameters to optimize would include reaction temperature, pressure, stoichiometry of reactants, and catalyst loading. The use of continuous flow chemistry instead of traditional batch processing can offer significant advantages in terms of safety, efficiency, and scalability. Flow reactors allow for better control over reaction parameters, leading to higher yields and purities, and can minimize the volume of hazardous materials present at any one time.

The purification of the final product is another critical aspect of process optimization. The development of a robust and efficient purification method, such as distillation or crystallization, that minimizes solvent use and waste generation is essential for a sustainable industrial process.

Table 3: Key Considerations for Scale-Up of Chloroformate Synthesis

ParameterOptimization GoalImpact on Sustainability
Reaction Temperature Lowest effective temperatureReduced energy consumption
Reactant Stoichiometry Near 1:1 ratioMinimized waste of starting materials
Catalyst Loading Lowest effective amountReduced cost and catalyst waste
Reaction Time Shortest possible timeIncreased throughput, reduced energy
Process Type Continuous flow over batchImproved safety, consistency, and efficiency
Purification Method Minimize solvent useReduced waste and environmental impact

Reactivity and Mechanistic Investigations of 2 Methylbenzyloxycarbonyl Chloride

Nucleophilic Acylation Reactions with 2-Methylbenzyloxycarbonyl Chloride

Nucleophilic acylation reactions involving this compound proceed through the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group. The mechanism of this substitution can vary, primarily between a concerted bimolecular (SN2-like or addition-elimination) pathway and a stepwise unimolecular (SN1-like) pathway involving a carbocation intermediate.

The solvolysis of benzyl (B1604629) chloroformates can proceed through competing mechanisms: a bimolecular addition-elimination pathway and a unimolecular ionization pathway (solvolysis-decomposition). The dominant pathway is highly dependent on the solvent's properties and any substituents on the aromatic ring. For benzyl chloroformate, reactions in solvents with high nucleophilicity and/or low ionizing power tend to follow a bimolecular mechanism. In contrast, in solvents with low nucleophilicity and high ionizing power, such as those containing fluoroalcohols, an ionization (SN1-like) mechanism, often accompanied by the loss of carbon dioxide, becomes significant. nih.gov

The 2-methyl group on the benzene (B151609) ring in this compound is an electron-donating group. This would be expected to stabilize the benzylic carbocation that would form in an SN1-type mechanism, thereby potentially accelerating reactions proceeding through this pathway compared to the unsubstituted benzyl chloroformate.

Kinetic data for the solvolysis of the analogous p-nitrobenzyl chloroformate, which has an electron-withdrawing group, show a strong dependence on solvent nucleophilicity, consistent with a rate-determining association step in an addition-elimination (bimolecular) pathway. nih.gov This highlights the profound influence of electronic effects on the reaction mechanism.

The extended Grunwald-Winstein equation is a powerful tool for elucidating reaction mechanisms by correlating solvolysis rates with solvent nucleophilicity (NT) and ionizing power (YCl):

log(k/k₀) = lNT + mYCl

Here, k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol (B145695)/water), respectively. The parameter l represents the sensitivity of the reaction to changes in solvent nucleophilicity, while m indicates the sensitivity to changes in solvent ionizing power. High l values are characteristic of bimolecular (SN2 or addition-elimination) mechanisms, whereas high m values suggest unimolecular (SN1) character. For phenyl chloroformate, the solvolysis data fit well with an l value of 1.68 and an m value of 0.57, supporting an addition-elimination mechanism.

Table 1: First-Order Rate Constants (k) for the Solvolysis of Benzyl Fluoroformate (a Benzyl Chloroformate Analogue) at 25.0 °C and Derived Parameters

SolventNTYClkF (s⁻¹)
100% EtOH0.37-2.5221.7 ± 0.1
90% EtOH0.16-0.9314.1 ± 0.1
80% EtOH0.000.0011.2 ± 0.1
70% EtOH-0.110.819.04 ± 0.08
50% EtOH-0.202.196.55 ± 0.04
100% MeOH0.17-1.123.35 ± 0.03
90% MeOH0.010.203.51 ± 0.02
80% MeOH-0.011.133.65 ± 0.02
50% MeOH-0.112.803.86 ± 0.03
90% Acetone-0.35-2.391.48 ± 0.01
80% Acetone-0.38-0.832.22 ± 0.01
70% Acetone-0.420.133.19 ± 0.01
97% TFE-3.32.790.17 ± 0.01
90% TFE-2.552.830.24 ± 0.01
70% TFE-1.982.940.44 ± 0.01
50% TFE-1.753.191.00 ± 0.01
Data sourced from a study on benzyl fluoroformate, a compound analogous to benzyl chloroformate. mdpi.com The data illustrates the dependence of solvolysis rates on solvent parameters.

The rate of nucleophilic acylation of this compound is directly proportional to the nucleophilicity of the attacking species. Stronger nucleophiles will react faster than weaker ones. For instance, a hydroxide (B78521) ion is a more potent nucleophile than a water molecule due to its full negative charge. semanticscholar.org The structure of the nucleophile, particularly steric hindrance around the nucleophilic atom, also plays a crucial role. Bulky nucleophiles will react more slowly as their approach to the electrophilic carbonyl carbon is impeded.

The choice of solvent can significantly influence both the rate and the mechanism of nucleophilic substitution reactions. Polar aprotic solvents, which can solvate cations but not anions effectively, tend to enhance the reactivity of anionic nucleophiles and favor SN2-type reactions. In contrast, polar protic solvents can solvate both cations and anions, potentially stabilizing carbocation intermediates and favoring SN1 pathways. They can also act as nucleophiles themselves in solvolysis reactions.

In reactions where multiple nucleophiles are present, such as in mixed solvent systems, the solvent can affect the product distribution (selectivity). For the solvolysis of benzyl chloroformate in trifluoroethanol-ethanol mixtures, the more nucleophilic ethanol preferentially attacks, demonstrating the role of the solvent in product determination. nih.gov

Stereochemical Aspects of Reactions Involving this compound

When this compound reacts with a chiral nucleophile, or if the reaction creates a new stereocenter, the stereochemical outcome is of significant interest.

If this compound reacts with a racemic mixture of a chiral alcohol, and the reaction conditions or reagents are chiral, it is possible to achieve a kinetic resolution where one enantiomer of the alcohol reacts faster than the other. This results in the stereoselective formation of one enantiomer of the resulting carbonyloxy derivative. While specific examples for this compound are not detailed in the provided search results, this is a general principle in asymmetric synthesis.

When this compound reacts with a chiral molecule that already contains one or more stereocenters, a new stereocenter may be formed. In such cases, the existing stereocenter(s) can influence the stereochemical outcome at the newly formed center, leading to the preferential formation of one diastereomer over another. This diastereoselectivity is a common strategy in the synthesis of complex molecules with multiple stereocenters. The specific directing effects would depend on the structure of the nucleophile and the reaction conditions.

Regioselective Reactivity of this compound

This compound is an acyl chloride used to introduce a protecting group, a temporarily attached molecular fragment that masks a reactive functional group. organic-chemistry.org This protection prevents the functional group from reacting during subsequent synthetic steps. organic-chemistry.orgwikipedia.org The core principle of using such protecting groups is to achieve chemoselectivity in molecules with multiple reactive sites. wikipedia.orgquimicaorganica.org The reactivity of this compound is primarily centered on the electrophilic carbonyl carbon, which readily reacts with various nucleophiles.

In molecules containing multiple distinct nucleophilic functional groups, such as amino alcohols or aminophenols, this compound can exhibit regioselective reactivity. This selectivity is governed by a combination of factors, including the intrinsic nucleophilicity of the functional groups and steric hindrance. Generally, primary amines are more nucleophilic than secondary amines, which are in turn more nucleophilic than alcohols or phenols. Consequently, in a molecule with both an amino and a hydroxyl group, the amino group is expected to react preferentially with the acyl chloride. researchgate.net

The reaction of 2-(chloroseleno)benzoyl chloride with substrates containing both N and O nucleophiles showed a clear preference for selenenylation-acylation at the primary amino group. researchgate.net By analogy, this compound is expected to acylate the more nucleophilic site. The presence of the methyl group on the benzyl ring may also exert a steric influence, potentially modulating reactivity compared to the unsubstituted benzyloxycarbonyl chloride (Cbz-Cl). organic-chemistry.org

The general order of reactivity for common nucleophiles with this compound is:

Primary Amine > Secondary Amine > Primary Alcohol > Secondary Alcohol > Phenol (B47542)

This differential reactivity allows for the selective protection of one functional group while leaving others available for subsequent transformations. For instance, in the synthesis of complex molecules, it is often necessary to protect an amine while a less reactive alcohol group undergoes a separate reaction. chemistrytalk.org

Table 1: Hypothetical Regioselective Reaction of this compound with a Polyfunctional Nucleophile (4-Aminophenol)

This table illustrates the predicted outcome based on the relative nucleophilicity of the amine and hydroxyl groups.

ReactantNucleophilic SitesReagentPredicted Major ProductSelectivity
4-AminophenolAmino (-NH₂) group, Hydroxyl (-OH) groupThis compoundN-(4-hydroxyphenyl)-2-methylbenzyl carbamate (B1207046)High (Amine acylation)

Computational Chemistry Approaches to this compound Reactivity

Computational chemistry provides powerful tools for understanding and predicting the reactivity and selectivity of chemical reactions. rsc.org For a reagent like this compound, computational studies can offer deep insights into reaction mechanisms that are difficult to probe experimentally.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model reaction mechanisms. rsc.orgresearchgate.net For the reaction of this compound with a nucleophile, DFT calculations can be employed to map the potential energy surface (PES) of the reaction. rsc.org This involves calculating the energies of the reactants, products, and all intermediate structures and transition states in between.

The typical reaction pathway for an acyl chloride with an amine or alcohol nucleophile is a nucleophilic acyl substitution. The mechanism can be investigated computationally to determine whether it proceeds in a single concerted step or through a stepwise pathway involving a tetrahedral intermediate. By locating these stationary points on the PES, a complete reaction profile can be constructed, revealing the most likely sequence of events at a molecular level. rsc.orgresearchgate.net These studies can elucidate how factors like the ortho-methyl substituent and the nature of the nucleophile influence the reaction pathway. researchgate.net

A critical aspect of computational mechanistic studies is the identification and characterization of transition states (TS). nih.gov A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. researchgate.netnih.gov For the regioselective reaction of this compound with a molecule containing two different nucleophiles (e.g., an amine and an alcohol), computational chemists would locate the transition state for the attack of each nucleophile on the carbonyl carbon.

The energy difference between the reactants and the transition state is the activation energy (ΔE‡). According to transition state theory, the reaction with the lower activation energy will proceed faster and is therefore the kinetically favored pathway. By comparing the calculated activation energies for the competing reaction pathways, a quantitative prediction of the regioselectivity can be made. nih.gov For example, the calculation would likely show a lower energy barrier for the reaction at the nitrogen atom of an amino alcohol compared to the reaction at the oxygen atom.

Table 2: Hypothetical Calculated Energy Barriers for Competing Pathways

This table shows representative data from a hypothetical DFT study on the reaction of this compound with ethanolamine, illustrating the basis for predicting selectivity.

Reaction PathwayNucleophileTransition StateCalculated Activation Energy (ΔE‡) (kcal/mol)Predicted Outcome
Pathway AAmine (-NH₂)TS_Amine12.5Favored Product
Pathway BAlcohol (-OH)TS_Alcohol18.2Minor or No Product

The ultimate goal of applying computational chemistry to the study of this compound is to predict its behavior under various conditions. rsc.org The energy profiles generated from quantum chemical calculations provide a direct means to predict the major product of a reaction. The pathway with the lowest activation energy barrier will be the dominant one, thus determining the regioselectivity. researchgate.net

Furthermore, computational models can be used to explore factors that might influence this selectivity. For instance, calculations can incorporate solvent effects to see how the reaction medium might alter the energy barriers and potentially change the outcome. nih.gov By systematically changing the structure of the nucleophile or the protecting group in the computational model, trends in reactivity and selectivity can be established. This predictive power allows for the rational design of experiments, saving time and resources in the laboratory by focusing on the most promising conditions for achieving a desired chemical transformation. rsc.org

Applications of 2 Methylbenzyloxycarbonyl Group As a Protecting Moiety

Protection of Amines in Organic Synthesis

The protection of amines is a critical step in the synthesis of many complex molecules, preventing unwanted side reactions of the nucleophilic and basic amino group. The Z(2-Me) group offers an effective means of temporary protection for amines.

In peptide synthesis, the reversible protection of the α-amino group of amino acids is fundamental to control the sequence of the peptide chain. nih.gov The Z(2-Me) group, an analogue of the classical benzyloxycarbonyl (Cbz or Z) group, has found its place in these methodologies. While the standard Cbz group is typically removed by catalytic hydrogenation, the introduction of a methyl group on the benzyl (B1604629) ring modifies its stability. ijacskros.com This allows for more nuanced deprotection strategies.

The Z(2-Me) group is generally stable to basic conditions used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group and to the moderately acidic conditions used for the cleavage of the tert-butoxycarbonyl (Boc) group. This stability profile allows for its use in synthetic strategies where Fmoc or Boc groups are also present. The removal of the Z(2-Me) group can be achieved under conditions similar to the standard Cbz group, such as catalytic hydrogenation or strong acids like HBr in acetic acid, but its electronic properties can influence the reaction rate. ijacskros.comthermofisher.com

The choice of protecting group is crucial for the success of a peptide synthesis, influencing both the assembly and the final deprotection and cleavage from the solid support. nih.govthermofisher.com The Z(2-Me) group adds another tool to the chemist's arsenal, allowing for fine-tuning of the protection scheme.

Chemoselectivity, the ability to react with one functional group in the presence of others, is a significant challenge in organic synthesis. The Z(2-Me) group can be employed for the chemoselective protection of amines. For instance, in a molecule containing multiple amino groups with different reactivities (e.g., primary vs. secondary, or aliphatic vs. aromatic), conditions can often be optimized for the selective protection of one amine over the others. ijacskros.com

The protection of amines with benzyloxycarbonyl (Cbz) derivatives is a common strategy in organic synthesis. ijacskros.com The reaction is often carried out using the corresponding chloroformate in the presence of a base. ijacskros.com Studies have shown that N-benzyloxycarbonylation of amines can be achieved with high chemoselectivity. For example, a primary amine can often be selectively protected in the presence of a secondary amine or an aromatic amine. This selectivity is influenced by factors such as the steric and electronic environment of the amino group. While specific data for the 2-methylbenzyloxycarbonyl group's chemoselectivity is part of the broader research into Cbz-type protecting groups, the principles of reactivity differences between amine types apply.

Table 1: Comparison of Common Amine Protecting Groups in Peptide Synthesis

Protecting GroupAbbreviationCleavage ConditionsStability
2-MethylbenzyloxycarbonylZ(2-Me)Catalytic hydrogenation, strong acid (e.g., HBr/AcOH)Stable to base (e.g., piperidine), mild/moderate acid
tert-ButoxycarbonylBocStrong acid (e.g., TFA) Stable to base, catalytic hydrogenation
9-FluorenylmethoxycarbonylFmocBase (e.g., 20% piperidine (B6355638) in DMF) google.comStable to mild acid, catalytic hydrogenation
BenzyloxycarbonylCbz (or Z)Catalytic hydrogenation, strong acid (e.g., HBr/AcOH) ijacskros.comStable to base, mild/moderate acid

Protection of Hydroxyl Groups

The protection of hydroxyl groups in alcohols and phenols is essential to prevent their interference in reactions targeting other parts of a molecule. bham.ac.uklibretexts.org The 2-Methylbenzyloxycarbonyl group can be used to form carbonates with hydroxyl groups, effectively masking their reactivity.

Carbohydrate chemistry presents a significant challenge due to the presence of multiple hydroxyl groups with similar reactivities. rsc.orguniversiteitleiden.nl The strategic use of protecting groups is paramount for the regioselective modification of carbohydrates. academie-sciences.frwiley-vch.de The 2-Methylbenzyloxycarbonyl group can be used as a "permanent" protecting group during a multi-step synthesis, as it is stable to many of the conditions used to manipulate other "temporary" protecting groups. wiley-vch.de

Protecting groups in carbohydrate chemistry not only mask functional groups but can also influence the stereochemical outcome of glycosylation reactions. universiteitleiden.nlnih.gov While acyl groups at the C-2 position are known to participate in the reaction to favor the formation of 1,2-trans-glycosides, ether-type protecting groups are often used for the synthesis of 1,2-cis-glycosides. nih.gov The Z(2-Me) group, being a carbonate, can be classified within the broader family of benzyl-type protecting groups, which are generally stable to both acidic and basic conditions and are typically removed by catalytic hydrogenation. wiley-vch.de This stability allows for complex manipulations on other parts of the carbohydrate molecule. academie-sciences.fr

The selective protection of one hydroxyl group in the presence of others is a common synthetic problem. reddit.comharvard.edu Primary alcohols, being sterically less hindered, can often be selectively protected over secondary or tertiary alcohols. rsc.org Similarly, the acidity difference between phenols and alcohols can be exploited for selective protection.

The 2-Methylbenzyloxycarbonyl group can be introduced by reacting the alcohol or phenol (B47542) with 2-methylbenzyloxycarbonyl chloride in the presence of a base. The resulting carbonate is stable to a variety of reaction conditions. uwindsor.ca Deprotection is typically achieved through hydrogenolysis (catalytic hydrogenation), which cleaves the carbon-oxygen bond of the benzyl group. uwindsor.ca This method is mild and generally does not affect many other functional groups, making it a valuable tool in multi-step synthesis. bham.ac.uk

Orthogonal Protecting Group Strategies Incorporating 2-Methylbenzyloxycarbonyl

An orthogonal protecting group strategy is one in which multiple, different protecting groups are used in a single molecule, and each can be removed selectively in any order without affecting the others. nih.govbham.ac.uk This approach is crucial for the synthesis of complex molecules with multiple functional groups, such as peptides and oligosaccharides. bham.ac.ukuniversiteitleiden.nl

The 2-Methylbenzyloxycarbonyl group is a valuable component of orthogonal strategies due to its specific cleavage conditions. It is stable to the basic conditions used to remove Fmoc groups and the acidic conditions used for Boc group removal. This allows for a three-dimensional protection scheme where Fmoc, Boc, and Z(2-Me) can be removed sequentially. For example, in a complex peptide, an amino group protected with Fmoc could be deprotected first for chain elongation, a side chain protected with Boc could be removed next for a specific modification, and finally, a Z(2-Me) group on another side chain could be cleaved in a later step. nih.gov

Table 2: Orthogonal Protecting Group Scheme Example

Protecting GroupTypical Functional Group ProtectedCleavage Reagent/ConditionOrthogonal To
Z(2-Me) Amine (as carbamate), Alcohol (as carbonate)H₂, Pd/C (Hydrogenolysis)Fmoc, Boc, silyl (B83357) ethers
Fmoc Amine (as carbamate)Piperidine (Base)Z(2-Me), Boc, silyl ethers
Boc Amine (as carbamate)Trifluoroacetic Acid (TFA) (Acid)Z(2-Me), Fmoc, silyl ethers
TBDMS Alcohol (as silyl ether)Fluoride ion (e.g., TBAF)Z(2-Me), Fmoc, Boc

This orthogonality allows for precise control over which functional group reacts at each step of a synthesis, enabling the construction of highly complex and specifically functionalized molecules. nih.govbham.ac.uk

Compatibility with Other Commonly Used Protecting Groups (e.g., Boc, Fmoc)

The compatibility of a protecting group with others in a synthetic scheme is paramount for the successful construction of complex molecules. This concept, known as orthogonality, dictates that the removal of one protecting group should not affect others present in the molecule. organic-chemistry.org The 2-Methylbenzyloxycarbonyl (Z-Me) group, by virtue of its chemical nature, exhibits a useful degree of orthogonality with the widely used tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups.

The Fmoc group is known for its lability to basic conditions, typically being removed with a solution of piperidine in dimethylformamide (DMF). nih.govuci.edu Conversely, the Boc group is cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). tcichemicals.commasterorganicchemistry.com The benzyloxycarbonyl (Cbz) group, the parent of Z-Me, is stable to the basic conditions used for Fmoc removal and the standard acidic conditions for Boc cleavage, but is readily removed by hydrogenolysis or strong acids. masterorganicchemistry.com

The introduction of an electron-donating methyl group on the benzyl ring of the Cbz group, as in the 2-Methylbenzyloxycarbonyl moiety, is expected to increase its acid lability. This makes the Z-Me group more susceptible to cleavage by acids than the unsubstituted Cbz group. This modulation of reactivity is key to its compatibility and potential for selective removal.

The Z-Me group is stable to the basic conditions required for Fmoc deprotection, allowing for the selective removal of Fmoc in the presence of Z-Me and Boc protected functionalities. While the Z-Me group is cleaved by acid, the conditions required for its removal can be fine-tuned to be different from those needed for Boc cleavage, offering a window for selective deprotection.

Table 1: Compatibility of Protecting Groups under Various Deprotection Conditions

Protecting GroupDeprotection Reagent/ConditionCompatibility with other groups
Fmoc 20% Piperidine in DMFStable: Boc, Z-Me
Boc Trifluoroacetic Acid (TFA)Stable: Fmoc (under acidic conditions) Potentially Cleaved: Z-Me (depending on acid strength and conditions)
2-Methylbenzyloxycarbonyl (Z-Me) Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or specific acidic conditionsStable: Fmoc (under hydrogenolysis/acidic conditions) Stable: Boc (under hydrogenolysis)

Design of Selective Protection/Deprotection Sequences

The nuanced stability of the 2-Methylbenzyloxycarbonyl (Z-Me) group allows for its integration into complex, multi-step synthetic strategies that require precise, sequential deprotection of different functional groups. By carefully selecting the reaction conditions, chemists can selectively remove one type of protecting group while leaving others intact, a cornerstone of modern peptide and organic synthesis.

A key aspect of designing selective protection/deprotection sequences is the concept of "orthogonality," where protecting groups are removed by fundamentally different mechanisms. google.comub.edu For instance, a synthetic strategy could involve an Fmoc-protected amine, a Boc-protected amine, and a Z-Me-protected amine on the same molecule.

A typical selective deprotection sequence could proceed as follows:

Fmoc Group Removal: The Fmoc group can be selectively removed using a standard treatment with 20% piperidine in DMF. These basic conditions will not affect the acid-labile Boc and Z-Me groups. nih.govuci.edu This would free up a specific amine for the next coupling reaction.

Z-Me Group Removal: The Z-Me group can then be cleaved. If the molecule is compatible with hydrogenolysis, treatment with hydrogen gas in the presence of a palladium catalyst (Pd/C) would selectively remove the Z-Me group without affecting the Boc group. Alternatively, carefully controlled acidic conditions, potentially milder than those required for complete Boc removal, could be employed to selectively cleave the Z-Me group. The increased acid lability of the Z-Me group compared to the unsubstituted Cbz group is a critical factor here.

Boc Group Removal: Finally, the Boc group can be removed using standard strong acid conditions, such as neat TFA or TFA in dichloromethane (B109758) (DCM), to deprotect the last remaining amine. tcichemicals.commasterorganicchemistry.com

This hierarchical deprotection strategy allows for the stepwise construction of complex peptide architectures, such as branched or cyclic peptides, where different parts of the molecule need to be addressed at different synthetic stages. sigmaaldrich.com

Table 2: Illustrative Selective Deprotection Sequence

StepProtecting Group to be RemovedReagent/ConditionRemaining Protecting Groups
1Fmoc20% Piperidine in DMFBoc, 2-Methylbenzyloxycarbonyl (Z-Me)
22-Methylbenzyloxycarbonyl (Z-Me)H₂, Pd/C or specific acidic conditionsBoc
3BocTrifluoroacetic Acid (TFA)None

Deprotection Strategies for the 2 Methylbenzyloxycarbonyl Group

Catalytic Hydrogenolysis-Based Cleavage Methods

Catalytic hydrogenolysis is a widely used and generally mild method for the deprotection of the 2-methylbenzyloxycarbonyl group. This technique involves the cleavage of the carbon-oxygen bond of the carbamate (B1207046) by hydrogen gas in the presence of a metal catalyst.

The most common catalyst for the hydrogenolytic cleavage of the Z group is palladium on an inert support, typically carbon (Pd/C). Other palladium catalysts, such as palladium hydroxide (B78521) on carbon (Pearlman's catalyst), are also highly effective. nih.gov The reaction is typically carried out in a protic solvent like methanol, ethanol (B145695), or ethyl acetate (B1210297) at room temperature and atmospheric pressure of hydrogen gas. In some cases, the addition of a small amount of acid, such as acetic acid, can facilitate the reaction. nih.gov The choice of solvent and catalyst loading can be optimized to achieve efficient deprotection.

Table 1: Catalyst Systems and Conditions for Hydrogenolysis of Z-group

CatalystSupportSolventTemperaturePressureNotes
PalladiumCarbon (Pd/C)Methanol, Ethanol, Ethyl AcetateRoom TemperatureAtmosphericMost common system.
Palladium HydroxideCarbon (Pd(OH)₂/C)EthanolRoom TemperatureAtmospheric to 575 psiPearlman's catalyst, often more active. nih.gov
Palladium----Amphiphilic polymer-supported nano-palladium catalysts have been used in water. researchgate.net

A significant advantage of catalytic hydrogenolysis is that it generally proceeds without racemization of chiral centers adjacent to the protected nitrogen atom. This is of paramount importance in peptide synthesis, where maintaining the stereochemical purity of amino acid residues is essential. The mild reaction conditions and the mechanism of hydrogenolysis, which does not typically involve the formation of a carbocation at the chiral center, contribute to the preservation of stereochemistry. However, it is always prudent to verify the stereochemical integrity of the product, especially in complex molecules or when using more forcing reaction conditions.

Acid-Mediated Deprotection Approaches

Acid-mediated cleavage provides an alternative to catalytic hydrogenolysis, particularly when the substrate contains functional groups that are sensitive to reduction, such as alkenes or alkynes. Strong acids are required to effect the cleavage of the relatively stable benzyloxycarbonyl group.

Common reagents for acid-mediated deprotection include hydrogen bromide (HBr) in acetic acid and trifluoroacetic acid (TFA). The mechanism involves protonation of the carbamate oxygen, followed by cleavage of the benzyl-oxygen bond to generate the free amine, carbon dioxide, and the corresponding benzyl (B1604629) cation. The harshness of these acidic conditions can limit their applicability, as they may lead to the cleavage of other acid-labile protecting groups or cause side reactions.

Table 2: Reagents for Acid-Mediated Deprotection of Z-group

ReagentSolventConditionsNotes
Hydrogen Bromide (HBr)Acetic AcidRoom TemperatureA classic and effective method.
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) or neatRoom Temperature or elevatedOften used in solid-phase peptide synthesis.

Reductive Cleavage Methodologies (Non-Hydrogenolytic)

In instances where catalytic hydrogenolysis is not feasible due to catalyst poisoning by sulfur-containing residues or the presence of other reducible functional groups, non-hydrogenolytic reductive cleavage methods can be employed. One such method involves the use of dissolving metal reductions, such as sodium in liquid ammonia. This powerful reducing system can effectively cleave the benzyloxycarbonyl group but is generally not chemoselective and will reduce many other functional groups.

More recently, methods utilizing transfer hydrogenolysis have been developed. These methods use a hydrogen donor in conjunction with a catalyst, avoiding the need for gaseous hydrogen. researchgate.net For example, tetrahydroxydiboron (B82485) has been used with a palladium catalyst in water for the debenzylation of various protected functional groups. researchgate.net

Novel and Mild Deprotection Protocols

The development of milder and more selective deprotection methods is an ongoing area of research. These protocols aim to improve functional group tolerance and avoid the harsh conditions of traditional methods.

Lewis acids can be used to catalyze the cleavage of protecting groups under milder conditions than strong Brønsted acids. acsgcipr.org While less common for the Z group compared to the tert-butoxycarbonyl (Boc) group, certain Lewis acids can facilitate its removal. The mechanism is analogous to acid-catalyzed deprotection, involving coordination of the Lewis acid to the carbamate oxygen, which weakens the benzyl-oxygen bond. acsgcipr.org It is important to note that many Lewis acids can hydrolyze in the presence of adventitious water to form protic acids, which may be the true catalytic species. acsgcipr.org

Recent advancements have also explored the use of visible-light-mediated debenzylation. nih.govresearchgate.net These methods often employ a photocatalyst that, upon excitation, can initiate the cleavage of the benzyl C-O bond. researchgate.net For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used as a catalytic photooxidant to cleave benzyl ethers, a reaction that could potentially be adapted for Z-group deprotection. nih.gov

Photolytic Cleavage Strategies

Photolytic deprotection offers a mild and traceless method for cleaving the 2-methylbenzyloxycarbonyl (2-MeZ) group, proceeding under neutral conditions without the need for chemical reagents. thieme-connect.de This strategy is particularly advantageous for complex syntheses involving substrates sensitive to standard hydrogenolysis or acidic conditions. researchgate.net The cleavage is initiated by the absorption of light, typically in the ultraviolet region, which excites the molecule and leads to the breakage of a chemical bond. thieme-connect.de

The fundamental mechanism for the photoremoval of benzyl-derived protecting groups involves the photochemical excitation of the aromatic ring. researchgate.net For arylmethyl groups like 2-MeZ, irradiation with UV light, often at a wavelength of approximately 254 nm, can induce the mesolytic cleavage of the benzylic C–O bond. researchgate.netharvard.edu This process generates the deprotected amine or alcohol, along with byproducts such as toluene (B28343) and carbon dioxide. The reaction is typically performed in a protic solvent, such as methanol, that is transparent at the irradiation wavelength to avoid interference.

While photolabile groups containing nitro substituents (e.g., 2-nitrobenzyl) are more commonly employed and optimized for cleavage at longer wavelengths (e.g., 350 nm), simple benzyl-based groups are also susceptible to photolysis, albeit sometimes requiring higher energy light. thieme-connect.deorganic-chemistry.org The efficiency of the photolytic removal of the 2-MeZ group can be influenced by factors such as irradiation time, solvent, and the specific nature of the protected substrate. The absence of harsh chemical reagents makes photolytic cleavage a valuable orthogonal strategy in complex synthetic routes where multiple protecting groups are present. wikipedia.org

Comparative Analysis of Deprotection Kinetics and Efficiency

The selection of a protecting group in organic synthesis is critically dependent on its stability under various reaction conditions and the ease and selectivity of its removal. A comparative analysis of the 2-methylbenzyloxycarbonyl (2-MeZ) group with the parent benzyloxycarbonyl (Z) group reveals important differences in deprotection kinetics and efficiency, primarily driven by electronic and steric factors.

The ortho-methyl substituent on the benzene (B151609) ring of the 2-MeZ group introduces two opposing effects. Electronically, the methyl group is weakly electron-donating, which can stabilize a positive charge developing on the benzylic carbon during acid-catalyzed cleavage (acidolysis). This effect would suggest a faster deprotection rate for 2-MeZ compared to the Z group under acidic conditions.

However, the steric hindrance imposed by the ortho-methyl group is often a more dominant factor, particularly in reactions requiring access to the benzylic position. During catalytic hydrogenolysis, the substrate must adsorb onto the surface of the palladium catalyst. The steric bulk of the ortho-methyl group can impede this adsorption, leading to significantly slower deprotection rates compared to the sterically unencumbered Z group. This steric effect can be synthetically useful, allowing for the selective deprotection of a Z group in the presence of a 2-MeZ group. The cleavage of benzyl-type ethers is known to be slower than that of carbamates under identical hydrogenolysis conditions.

The following table provides a comparative summary of the deprotection kinetics for the 2-MeZ and Z groups under common cleavage conditions.

Protecting GroupDeprotection MethodReagents & ConditionsComparative Kinetics and Efficiency
2-Methylbenzyloxycarbonyl (2-MeZ) Catalytic HydrogenolysisH₂, Pd/C, Alcohol SolventSlower than Z group due to significant steric hindrance from the ortho-methyl group impeding access to the catalyst surface.
Benzyloxycarbonyl (Z) Catalytic HydrogenolysisH₂, Pd/C, Alcohol SolventConsidered the standard; cleavage is typically rapid and efficient. fishersci.co.uk
2-Methylbenzyloxycarbonyl (2-MeZ) AcidolysisHBr in Acetic Acid, or TFARate may be slightly enhanced by the electron-donating methyl group, but can be sterically hindered. Generally less common than hydrogenolysis.
Benzyloxycarbonyl (Z) AcidolysisHBr in Acetic Acid, or TFAA standard, robust method for Z-group removal. organic-chemistry.org
2-Methylbenzyloxycarbonyl (2-MeZ) PhotolysisUV Light (e.g., 254 nm), MethanolFeasible orthogonal strategy, especially for sensitive substrates. researchgate.netharvard.edu
Benzyloxycarbonyl (Z) PhotolysisUV Light (e.g., 254 nm), MethanolAlso subject to photolytic cleavage, representing the first reported use of a photosensitive protecting group. nih.gov

Advanced Synthetic Methodologies Utilizing 2 Methylbenzyloxycarbonyl Chloride

Flow Chemistry Applications in Synthesis and Reactions

Flow chemistry, or continuous flow processing, moves reactants through a network of tubes or microreactors, offering substantial advantages over traditional batch processing for reactions involving sensitive or reactive compounds like 2-Methylbenzyloxycarbonyl chloride. seqens.commt.com This technology is increasingly adopted by the pharmaceutical and fine chemical industries due to its inherent safety, quality, and efficiency benefits. mt.com

A primary driver for adopting flow chemistry is the significant improvement in safety, particularly when handling hazardous reactions or unstable intermediates. pharmtech.com The small internal volume of a flow reactor dramatically reduces the amount of reactive material present at any given moment, which is an intrinsic safety advantage over a large-scale batch reactor. stolichem.com This downsizing of the reactive zone minimizes the risk of thermal runaways, especially in highly exothermic processes. pharmtech.com

Flow systems provide superior control over key reaction parameters such as temperature, pressure, and mixing. seqens.commt.com The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, enabling precise temperature management that is difficult to achieve in large flasks. pharmtech.com This level of control is crucial for reactions with this compound to minimize the formation of impurities and ensure high selectivity. Furthermore, hazardous reagents can be generated in-situ and immediately consumed, avoiding the need to store large quantities of unstable substances. dtu.dk

Table 1: Comparison of Safety and Control Features in Batch vs. Flow Chemistry

FeatureBatch ChemistryFlow ChemistryBenefit in Flow Chemistry
Reaction Volume Large (liters to m³)Small (microliters to milliliters)Intrinsically safer; minimizes risk of explosion or thermal runaway. pharmtech.comstolichem.com
Heat Transfer Poor; temperature gradientsExcellent; rapid and uniform heating/coolingPrecise temperature control, reducing side product formation. pharmtech.com
Mixing Often inefficient and variableRapid and highly efficientEnsures consistent reaction conditions and improved yields. dtu.dk
Handling of Haz. Reagents Large quantities stored and handledSmall quantities generated and used on-demandReduces exposure risk and improves process safety. dtu.dk

Continuous processing enables seamless production from laboratory-scale experiments to industrial manufacturing, ensuring consistent product quality and reducing downtime. seqens.comstolichem.com For the synthesis of derivatives using this compound, such as the protection of amines to form carbamates, flow chemistry provides a rapid and efficient alternative to batch methods.

Recent studies have demonstrated the continuous preparation of carbamates using carbon dioxide and amines in a flow system, achieving good to excellent yields in as little as 50 minutes. nih.gov In such a setup, reagents can be pumped at precise flow rates into a mixing chamber and then into a coil reactor, which provides a specific residence time for the reaction to occur. mt.comnih.gov This approach allows for the straightforward and precise introduction of gaseous reagents and can often eliminate the need for laborious purification steps like column chromatography. nih.gov The ability to telescope multiple reaction steps in a continuous sequence without isolating intermediates further enhances efficiency. stolichem.com This methodology could be directly applied to the reaction of this compound with various nucleophiles for the on-demand synthesis of protected intermediates.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. This technique can lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods.

Reactions involving this compound, particularly the formation of carbamates through the acylation of amines (a carbamoylation reaction), can be significantly accelerated using MAOS. Microwave energy directly and efficiently couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that bypasses the slower process of conventional thermal conduction. Research comparing microwave irradiation to thermal heating for the synthesis of complex organic molecules has shown that reactions requiring hours under conventional conditions can be completed in minutes with microwaves. nih.gov For instance, in one study, a reaction yielded 65% of the desired product after just 3 minutes of microwave irradiation, compared to a 50% yield after 2 hours of thermal heating. nih.gov This rapid heating can overcome activation energy barriers more effectively, accelerating the rate of carbonylation and subsequent derivatization steps.

The precise and rapid heating provided by MAOS often leads to higher yields and improved reaction selectivity by minimizing the formation of byproducts that can occur during prolonged heating in conventional methods. nih.gov The ability to quickly screen a range of reaction conditions (temperature, time, solvent) makes MAOS a powerful tool for optimizing synthetic protocols. In the synthesis of various heterocyclic compounds, microwave assistance has consistently resulted in higher isolated yields compared to traditional heating. nih.gov Applying this technology to reactions with this compound could lead to cleaner reaction profiles and higher purity of the desired protected products, reducing the need for extensive purification.

Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Potential Advantage for this compound Reactions
Reaction Time Hours to daysMinutesRapid product formation, higher throughput. nih.gov
Heating Method Conduction/Convection (slow, non-uniform)Direct molecular irradiation (rapid, uniform)Minimized thermal decomposition and side reactions.
Yield Moderate to GoodGood to ExcellentIncreased efficiency and atom economy. nih.gov
Selectivity Variable; potential for byproductsOften higherCleaner reaction profile, simpler purification. nih.gov

Catalytic Transformations Involving this compound

Catalytic methods, particularly those employing transition metals like palladium, are cornerstones of modern organic synthesis for their ability to form C-C and C-N bonds with high efficiency and selectivity. academie-sciences.fr While this compound is primarily a protecting group reagent, its acyl chloride functionality allows it to participate in certain catalytic cross-coupling reactions.

A significant transformation applicable to this class of compounds is the palladium-catalyzed decarbonylative cross-coupling of acyl chlorides. rsc.org In this process, the acyl chloride reacts with a coupling partner, and the palladium catalyst facilitates the expulsion of a carbon monoxide (CO) molecule to form a new carbon-carbon bond. This strategy has been successfully used to synthesize unsymmetrical biaryls from acyl chlorides and potassium perfluorobenzoates under redox-neutral conditions. rsc.org The catalytic cycle typically involves the oxidative addition of the acyl chloride to a Pd(0) complex, followed by decarbonylation to yield an aryl-palladium(II) intermediate, which then engages in further steps to complete the coupling. youtube.comyoutube.com

This type of catalytic reaction expands the synthetic utility of acyl chlorides like this compound beyond their traditional role, enabling their use as building blocks in the construction of complex molecular architectures. Furthermore, palladium catalysis is instrumental in the synthesis of carbamates themselves from different precursors, such as the cross-coupling of aryl chlorides with sodium cyanate (B1221674) in the presence of an alcohol, highlighting the versatility of catalysis in this chemical space. organic-chemistry.org

Metal-Catalyzed Processes

Transition metal catalysis provides a powerful toolkit for various organic transformations, including the deprotection of amine protecting groups. Palladium-catalyzed hydrogenation is a standard method for cleaving benzyloxycarbonyl-type protecting groups. The reaction proceeds via the oxidative addition of the C-O bond to the palladium catalyst, followed by hydrogenolysis.

While specific data on the palladium-catalyzed deprotection of 2-methylbenzyloxycarbonyl-protected compounds is not extensively documented in dedicated studies, the conditions are generally analogous to those used for the standard Cbz group. The reaction typically involves a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source.

Table 1: Representative Conditions for Palladium-Catalyzed Deprotection of Benzyloxycarbonyl-type Groups

CatalystHydrogen SourceSolventTemperature (°C)Pressure (atm)Typical Yield (%)
10% Pd/CH₂ gasMethanol, Ethanol (B145695), Ethyl Acetate (B1210297)Room Temperature1-5>95
5% Pd/CH₂ gasTetrahydrofuranRoom Temperature1>95
Pd(OH)₂/C (Pearlman's catalyst)H₂ gasEthanolRoom Temperature1>95
10% Pd/CAmmonium formateMethanolRefluxAtmospheric90-98
10% Pd/CCyclohexeneEthanolRefluxAtmospheric85-95

Note: This table represents general conditions for Cbz-type deprotection and serves as a likely starting point for Z(2-Me)-protected substrates. Specific optimization for 2-methylbenzyloxycarbonyl-protected compounds may be required.

The methyl group on the Z(2-Me) group can subtly influence the rate of cleavage compared to the unsubstituted Cbz group due to electronic effects, though this is not often a significant hurdle. Other transition metals like rhodium and ruthenium are also employed in a variety of catalytic reactions. For instance, rhodium-catalyzed asymmetric hydrogenations and ruthenium-catalyzed metathesis reactions are powerful synthetic tools, although their direct application in conjunction with this compound as a key substrate feature in novel methodologies is not yet a widely explored area in published research.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major pillar of modern synthetic chemistry. Chiral organocatalysts, such as proline and its derivatives, as well as chiral phosphines, are particularly valuable for constructing enantiomerically enriched molecules.

While there is a vast body of literature on the use of proline and chiral phosphines in asymmetric synthesis, specific examples detailing the use of 2-methylbenzyloxycarbonyl-protected substrates in these reactions are limited. However, the principles of these catalytic cycles can be extended to such substrates.

Proline-Derived Organocatalysts:

Proline and its derivatives catalyze a wide range of reactions, including aldol (B89426) and Mannich reactions, through the formation of enamine or iminium ion intermediates. A substrate bearing a 2-methylbenzyloxycarbonyl protecting group would be expected to be compatible with many proline-catalyzed transformations, as the protecting group is generally stable to the mild reaction conditions.

Chiral Phosphine Organocatalysts:

Chiral phosphines are effective catalysts for various annulation reactions, such as [3+2] and [4+2] cycloadditions. These reactions often involve the formation of a phosphonium (B103445) ylide intermediate. The electronic nature of the substituents on the reactants can influence the reaction's efficiency and stereoselectivity. While specific data is scarce, one could anticipate that the electron-donating methyl group of the Z(2-Me) moiety might have a subtle electronic influence on the reactivity of a substrate in a phosphine-catalyzed reaction compared to an analogous Cbz-protected substrate.

Table 2: Conceptual Application of Organocatalysts with Z(2-Me)-Protected Substrates

Organocatalyst TypeReaction TypePotential Substrate with Z(2-Me) GroupExpected Product Feature
Proline DerivativeAldol ReactionN-(2-Methylbenzyloxycarbonyl)-amino aldehydeChiral β-hydroxy amine derivative
Chiral Phosphine[3+2] CycloadditionAllenoate with a Z(2-Me)-protected nitrogenFunctionalized cyclopentene (B43876) with a Z(2-Me)-N moiety
Thiourea CatalystMichael AdditionZ(2-Me)-protected α,β-unsaturated esterChiral product with a newly formed stereocenter

Note: This table is illustrative and represents potential applications based on established organocatalytic methodologies. Experimental validation and optimization would be necessary.

Enzyme-Mediated Conversions

Enzymes are highly efficient and selective biocatalysts that operate under mild conditions. Lipases and proteases are commonly used in organic synthesis for their ability to catalyze a wide range of transformations, including the resolution of racemates and the formation and cleavage of ester and amide bonds.

The application of enzymes to substrates containing the 2-methylbenzyloxycarbonyl group is an area of interest, particularly for the enantioselective synthesis of amino acids and their derivatives.

Lipase-Catalyzed Kinetic Resolution:

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the kinetic resolution of racemic alcohols and amines via acylation or deacylation reactions. While specific studies focusing on the kinetic resolution of substrates bearing a Z(2-Me) group are not abundant, the principles of lipase-catalyzed resolution can be applied. For example, a racemic alcohol could be acylated using an acyl donor, with the lipase selectively acylating one enantiomer, leaving the other unreacted. The Z(2-Me) group would be expected to be stable under these conditions.

Protease-Catalyzed Reactions:

Proteases like subtilisin and penicillin G acylase can also be employed in synthetic applications. Subtilisin can catalyze the synthesis of peptide esters from N-protected amino acids. nih.gov Penicillin G acylase is known for its ability to cleave N-acyl groups from amino acids and peptides. While its primary substrates are phenylacetyl derivatives, studies have shown it can also cleave the benzyloxycarbonyl (Cbz) group, suggesting potential utility for the deprotection of Z(2-Me) protected compounds, though likely with different efficiencies. nih.gov

Table 3: Potential Enzyme-Mediated Transformations Involving Z(2-Me) Group

EnzymeReaction TypePotential SubstratePotential Product
Candida antarctica Lipase B (CALB)Kinetic Resolution (Acylation)Racemic alcohol with a Z(2-Me)-protected functional groupEnantioenriched alcohol and its corresponding ester
SubtilisinEster SynthesisN-(2-Methylbenzyloxycarbonyl)-amino acidN-(2-Methylbenzyloxycarbonyl)-amino acid ester
Penicillin G AcylaseDeprotectionN-(2-Methylbenzyloxycarbonyl)-amino acidFree amino acid

Note: This table outlines potential applications based on the known reactivity of these enzymes with similar substrates. The efficiency and selectivity would need to be determined experimentally.

Analytical Methodologies for 2 Methylbenzyloxycarbonyl Chloride and Its Derivatives

Spectroscopic Techniques for Reaction Monitoring and Product Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Methylbenzyloxycarbonyl chloride and related compounds. These techniques provide detailed information about the connectivity of atoms and the functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. Both ¹H NMR and ¹³C NMR are utilized to provide a comprehensive picture of the molecular framework.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For a compound like 2-chloro-2-methylpropane (B56623), all nine protons on the three methyl groups are equivalent and therefore show a single signal in the ¹H NMR spectrum. docbrown.info The chemical shifts, reported in parts per million (ppm), are indicative of the electronic environment of the protons. docbrown.info

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the number of different types of carbon atoms in a molecule. For instance, 1-chloro-2-methylpropane (B167039) and 2-chloro-2-methylpropane can be distinguished from 1-chlorobutane (B31608) and 2-chlorobutane (B165301) based on the number of resonances in their ¹³C NMR spectra. docbrown.info ChemicalBook provides reference spectra for related compounds like 2-Methylbenzyl chloride and 2-Chlorobenzyl chloride, which can be valuable for comparative analysis. chemicalbook.comchemicalbook.com

A typical application of NMR is in monitoring the progress of a reaction. By taking aliquots from a reaction mixture at different time intervals and recording their NMR spectra, one can observe the disappearance of reactant signals and the appearance of product signals, thereby tracking the conversion.

Table 1: Representative NMR Data for Related Compounds

CompoundNucleusChemical Shift (δ) ppmMultiplicity
2-chloro-2-methylpropane¹H1.62singlet
2-Methylbenzyl chloride¹³CMultiple peaksNot specified
2-Chlorobenzyl chloride¹HMultiple peaksNot specified

This table is illustrative and actual chemical shifts can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the IR spectrum would be expected to show strong characteristic absorption bands for the carbonyl group (C=O) of the chloroformate and the C-Cl bond. The NIST Chemistry WebBook provides access to the IR spectrum of the related compound 2-methylbenzoyl chloride. nist.gov This spectrum, although for a different compound, can provide a general idea of the regions where key functional groups absorb. nist.gov For instance, the carbonyl stretching vibration in acid chlorides typically appears in the range of 1770-1815 cm⁻¹. The presence of the aromatic ring would also give rise to characteristic C-H and C=C stretching and bending vibrations.

IR spectroscopy is particularly useful for monitoring reactions where a functional group is introduced or modified. For example, in the synthesis of a carbamate (B1207046) from this compound and an amine, the disappearance of the C=O stretch of the chloroformate and the appearance of the C=O stretch of the carbamate (typically at a lower frequency) can be readily followed.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation pattern.

In the mass spectrum of a compound containing chlorine, the presence of two common isotopes, ³⁵Cl and ³⁷Cl (in a natural abundance ratio of approximately 3:1), results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any fragment ions containing chlorine. rsc.orglibretexts.org The molecular ion peak will be accompanied by an M+2 peak that is about one-third the intensity of the M⁺ peak. libretexts.orgyoutube.com This isotopic signature is a definitive indicator of the presence of a chlorine atom in the molecule.

The NIST WebBook provides the mass spectrum of 2-methylbenzoyl chloride, which shows the molecular ion and fragmentation pattern. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental composition. rsc.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) couple the separation power of chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures. rsc.org

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for the purification of this compound and its derivatives, as well as for their quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. For compounds like this compound, which can be sensitive to high temperatures, HPLC is often the method of choice.

A typical HPLC method for a related compound, 2-methylbenzoyl chloride, utilizes a reverse-phase C18 column. sielc.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as one containing phosphoric acid or formic acid for Mass-Spec (MS) compatibility. sielc.com The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase.

The development of an HPLC method involves optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve good separation and sensitivity. For instance, a method for detecting methylsulfonyl chloride in industrial waste liquid used a Waters XBridge C18 column with a gradient elution of water and acetonitrile. google.com

Table 2: Example HPLC Method Parameters

ParameterCondition
ColumnNewcrom R1, C18
Mobile PhaseAcetonitrile, Water, Phosphoric Acid
DetectionUV, Mass Spectrometry (MS)
ApplicationAnalysis of Benzoyl chloride, 2-methyl-

This table provides a general example; specific conditions need to be optimized for each application.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While this compound itself may be prone to decomposition at high temperatures, GC can be a suitable method for the analysis of its more volatile and stable derivatives.

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the components of the sample are carried through the column by an inert carrier gas, such as helium, and interact with the stationary phase lining the column. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property of the compound under a given set of conditions.

A GC method for the analysis of related chlorides, such as those listed in the Chemical Weapons Convention, involved derivatization followed by GC-MS analysis. rsc.org For the analysis of benzyl (B1604629) chloride in food samples, a static headspace GC-MS method was developed and validated. nih.gov The choice of the GC column is critical for achieving good separation. For example, a DB-624 column was used for the detection of residual alkyl chlorides in a pharmaceutical substance.

In-Situ Reaction Monitoring Techniques

The synthesis of this compound, like many chemical manufacturing processes, benefits significantly from real-time process understanding and control. In-situ reaction monitoring, a core component of Process Analytical Technology (PAT), provides a mechanism to analyze and control chemical reactions as they happen, directly within the reaction vessel. wikipedia.orgmt.com This approach aims to enhance process efficiency, ensure product consistency, and minimize the formation of impurities by continuously measuring Critical Process Parameters (CPPs) that influence Critical Quality Attributes (CQAs). wikipedia.orglongdom.org For the synthesis of this compound, which involves reactive intermediates, in-situ monitoring is particularly valuable as it can capture data on transient species that might be missed by traditional offline analysis. spectroscopyonline.com

The implementation of in-situ monitoring involves integrating analytical instruments directly into the production line. mt.com These tools provide continuous or frequent data points on the chemical and physical state of the reaction mixture without the need for sample extraction. spectroscopyonline.com The primary technologies applicable to monitoring the synthesis of this compound and its derivatives include spectroscopic methods.

Spectroscopic techniques are powerful tools for in-situ monitoring because they are non-destructive and can provide rich information about the molecular composition of the reaction mixture in real-time. longdom.org

Mid-Infrared (Mid-IR) Spectroscopy: Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for in-situ reaction monitoring. An ATR probe is inserted directly into the reaction vessel, and the IR radiation interacts with the reaction mixture at the probe's surface. spectroscopyonline.com This allows for the tracking of key functional groups involved in the synthesis of this compound. For instance, the disappearance of the O-H stretching band of 2-methylbenzyl alcohol and the appearance of the characteristic carbonyl (C=O) stretching band of the chloroformate product can be monitored over time. This provides direct insight into reaction kinetics, conversion rates, and the potential formation of intermediates or by-products.

Raman Spectroscopy: Raman spectroscopy is another valuable tool that is complementary to FTIR. It involves illuminating the reaction mixture with a laser and analyzing the scattered light to identify molecules and their concentrations. Raman is particularly effective for monitoring covalent bonds and is less sensitive to the presence of water, making it suitable for a wide range of reaction solvents. In the context of this compound synthesis, Raman spectroscopy could be used to monitor the consumption of reactants and the formation of the chloroformate product by tracking their unique spectral fingerprints. nih.gov

The data generated from these in-situ spectroscopic techniques can be used to create concentration profiles of reactants, products, and any detected intermediates throughout the course of the reaction. This real-time data allows for precise control over reaction parameters such as temperature, dosing rates, and reaction time to optimize yield and purity.

Below is a representative table illustrating the type of data that could be generated from in-situ monitoring of a batch synthesis of this compound using spectroscopic analysis.

Reaction Time (minutes)2-Methylbenzyl Alcohol (Normalized Peak Area)This compound (Normalized Peak Area)
01.000.00
150.780.22
300.550.45
450.320.68
600.150.85
750.050.95
90<0.01>0.99

Future Research Directions and Emerging Applications

Integration with Automated Synthesis and High-Throughput Experimentation

The automation of chemical synthesis, particularly through flow chemistry and robotic platforms, has revolutionized drug discovery and materials science. mdpi.combeilstein-journals.org These systems demand reagents that are not only effective but also compatible with automated, high-throughput workflows. The integration of 2-Methylbenzyloxycarbonyl chloride into such platforms represents a significant area for future investigation.

In automated solid-phase peptide synthesis (SPPS), for instance, the choice of Nα-protecting groups is critical, with Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies dominating the field. beilstein-journals.orgpeptide.com The Cbz group, while foundational in classical peptide chemistry, is less common in automated SPPS due to the typically harsh deprotection conditions (e.g., strong acid or catalytic hydrogenolysis) which may not be compatible with all resins or peptide sequences. bachem.comnih.gov The 2-methyl substituent on the Cbz group could modulate its lability, potentially allowing for cleavage under conditions more amenable to automated processes. Future research could focus on developing automated SPPS protocols that incorporate the 2-Methylbenzyloxycarbonyl (2-Me-Z) group, possibly leveraging novel resin linkers or specialized deprotection modules. researchgate.net

Furthermore, high-throughput screening (HTS) campaigns, which assess vast libraries of compounds for biological activity, could benefit from the unique properties of the 2-Me-Z group. nih.govnih.gov By incorporating this group into library synthesis, medicinal chemists could generate novel chemical entities. Research would be needed to ensure that the protecting group is stable during screening assays and can be efficiently removed from "hit" compounds to study structure-activity relationships. The development of automated synthesis and screening platforms where the final deprotection step is triggered by a specific stimulus (e.g., light or a specific enzyme) is a particularly exciting prospect. ub.edu

Table 1: Potential Research Areas for this compound in Automated Chemistry

Research AreaObjectivePotential Advantage of 2-Me-Z Group
Automated SPPS Develop new orthogonal protection schemes.Tuned lability may allow for selective removal under conditions milder than standard Cbz cleavage.
Flow Chemistry Synthesize protected intermediates or final products in continuous flow. nih.govThe methyl group may influence solubility and reactivity in common organic solvents used in flow systems.
High-Throughput Synthesis Create diverse chemical libraries for drug discovery.Offers a novel protecting group to expand the structural diversity of compound libraries.

Applications in the Synthesis of Complex Natural Products and Bioactive Molecules

The total synthesis of complex natural products is a primary driver of innovation in organic chemistry. organic-chemistry.org These endeavors often require intricate protecting group strategies to manage multiple reactive sites. The Cbz group has a long history in this field, particularly for protecting amines in alkaloids and amino acid-containing natural products. nih.gov The 2-Methylbenzyloxycarbonyl group, as a tailored version of Cbz, could offer specific advantages in these demanding syntheses.

The electronic and steric influence of the ortho-methyl group could be exploited to enhance selectivity in protection or deprotection steps. For example, in a molecule with multiple amine groups, the steric bulk of the 2-Me-Z group might allow for the selective protection of a less hindered amine. Conversely, its electronic properties might fine-tune the reactivity of the protected nitrogen or influence the stereochemical outcome of nearby reactions. Future research should involve applying this compound in the synthesis of challenging targets, such as polycyclic alkaloids or macrolactam antibiotics, to systematically evaluate its performance against traditional protecting groups. researchgate.net

The development of chemoenzymatic strategies, which combine the power of chemical synthesis with the selectivity of biocatalysts, is another promising frontier. strath.ac.uk Investigating the compatibility of the 2-Me-Z group with various enzymes (e.g., lipases, proteases) could open new avenues for its introduction or removal under exceptionally mild and selective conditions, a significant benefit in the late stages of a complex synthesis.

Development of Next-Generation Analogues with Tunable Reactivity and Selectivity

The development of new protecting groups is often focused on fine-tuning their stability and cleavage conditions to achieve orthogonality—the selective removal of one protecting group in the presence of others. organic-chemistry.org The 2-Methylbenzyloxycarbonyl group can be viewed as a first-generation analogue of Cbz. Future research will undoubtedly focus on creating a broader family of substituted benzyloxycarbonyl chlorides with a wide spectrum of reactivities.

By systematically varying the position and nature of substituents on the benzyl (B1604629) ring, a library of Cbz-like protecting groups could be created. For example, adding electron-withdrawing groups (like chlorine or nitro groups) is known to increase the acid stability of the Cbz group, while electron-donating groups (like methoxy) make it more acid-labile. bachem.com The 2-methyl group's effect is more subtle, likely a combination of weak electron donation and steric hindrance. A systematic study comparing the cleavage kinetics of various methylated and otherwise substituted Cbz derivatives under different conditions (acidic, basic, hydrogenolysis) would provide chemists with a valuable toolkit for multi-step synthesis.

Table 2: Comparison of Substituted Benzyloxycarbonyl (Z) Protecting Groups

Protecting GroupSubstituentExpected/Known Effect on LabilityPotential Application
Z (Cbz)NoneBaselineGeneral amine protection
2-Chloro-Z2-ChloroIncreased stability to acid acs.orgUse when other acid-labile groups must be removed first
4-Methoxy-Z4-MethoxyDecreased stability to acid bachem.comEasy removal under mild acidic conditions
2-Methyl-Z 2-Methyl Potentially altered stability due to steric/electronic effects (area for research) Fine-tuning of reactivity; potential for sterically-controlled reactions
2,4-Dichloro-Z2,4-DichloroFurther increased stability to acidHighly robust protection needed in multi-step synthesis

This research would lead to next-generation analogues with precisely tunable reactivity, allowing for the design of more efficient and elegant synthetic routes.

Exploration of Novel Reactivity Modes and Catalytic Cycles

Beyond its role as a simple protecting group, the 2-Methylbenzyloxycarbonyl moiety could be designed to participate in novel chemical transformations. The classic deprotection of a Cbz group is achieved by hydrogenolysis over a palladium catalyst. The presence of the 2-methyl group could influence the efficiency and selectivity of this catalytic cycle. For instance, it might alter the binding affinity of the group to the catalyst surface, potentially enabling catalyst-controlled selective deprotection in the presence of other reducible functional groups.

Future research could explore entirely new catalytic systems for the cleavage of the 2-Me-Z group. This might include developing transition-metal catalysts that are specifically tailored to recognize the steric and electronic signature of the 2-methylbenzyl system. Such catalysts could operate under milder conditions or offer orthogonal reactivity compared to traditional Pd/C hydrogenation. organic-chemistry.org

Another avenue of research is the development of "traceless" protecting groups or groups that can be converted into other useful functionalities upon cleavage. One could envision a scenario where, under specific catalytic conditions, the 2-methylbenzyl portion of the protecting group is transferred to another part of the molecule in an intramolecular cyclization-release strategy. The exploration of such novel reactivity modes would elevate the 2-Me-Z group from a passive shield to an active participant in molecular construction.

Design of Sustainable Synthetic Pathways for Reduced Environmental Impact

Green chemistry principles are increasingly guiding synthetic planning, emphasizing the reduction of waste, use of less hazardous substances, and improved energy efficiency. pjoes.com The lifecycle of a protecting group—from the synthesis of the protecting agent to its removal and disposal—is a key area for improvement.

Future research should focus on developing sustainable synthetic pathways for this compound itself. This could involve replacing hazardous reagents like phosgene (B1210022) with greener alternatives and utilizing catalytic processes to improve atom economy. For example, developing a synthesis from 2-methylbenzyl alcohol using CO2 as a C1 source would be a significant advancement.

The application phase also offers opportunities for green innovation. Research into the deprotection of the 2-Me-Z group that avoids heavy metals like palladium would be highly beneficial. This could involve exploring transfer hydrogenation methods using benign hydrogen donors or developing biocatalytic cleavage methods that operate in aqueous media. strath.ac.uk Furthermore, if the 2-methyl group allows for easier cleavage (e.g., at lower catalyst loading or temperature) compared to the unsubstituted Cbz group, its use would inherently contribute to a more sustainable process. The design of synthetic routes that minimize the number of protection-deprotection steps, a core tenet of process greenness, will be aided by having a diverse palette of finely-tuned protecting groups like this compound. organic-chemistry.org

Q & A

Q. What are the established synthetic routes for 2-methylbenzyloxycarbonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of acyl chlorides like this compound typically involves reacting the corresponding carboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. For example, benzoyl chloride derivatives are synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst . Key factors affecting yield include:
  • Stoichiometry : Excess chlorinating agent ensures complete conversion of the carboxylic acid.
  • Temperature : Controlled heating (40–60°C) minimizes side reactions like decomposition.
  • Moisture control : Anhydrous conditions prevent hydrolysis of the acyl chloride product .
    Purification often involves distillation or recrystallization under inert atmospheres.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Confirms the presence of the carbonyl (C=O) stretch (~1800 cm⁻¹) and C-Cl bond (~600–800 cm⁻¹).
  • NMR : ¹H NMR identifies substituents on the aromatic ring (e.g., methyl and methoxy groups), while ¹³C NMR resolves the carbonyl carbon (~170 ppm) .
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns to validate structural integrity.

Q. What are the primary safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Impervious gloves (nitrile or neoprene), chemical goggles, and lab coats are mandatory. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture ingress .
  • Spill Management : Neutralize with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using different chlorinating agents?

  • Methodological Answer : Discrepancies in yields may arise from varying reactivity and side reactions. For example:
  • SOCl₂ generates gaseous byproducts (SO₂, HCl), simplifying purification but requiring strict temperature control.
  • PCl₅ may over-chlorinate electron-rich aromatic rings, reducing selectivity .
    To address this:
  • Perform kinetic studies to identify rate-limiting steps.
  • Use in situ monitoring (e.g., FTIR) to track intermediate formation.
  • Optimize solvent polarity (e.g., dichloromethane vs. toluene) to stabilize reactive intermediates .

Q. What experimental design considerations are critical for studying the thermal stability of this compound?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures and identifies degradation products (e.g., HCl, CO₂) .
  • DSC (Differential Scanning Calorimetry) : Measures exothermic/endothermic transitions during heating.
  • Inert Atmosphere : Conduct experiments under N₂ to avoid oxidation.
  • Reaction Quenching : Rapid cooling and trapping volatile byproducts (e.g., phosgene) using NaOH scrubbers .

Q. How can researchers mitigate challenges in synthesizing this compound derivatives under moisture-sensitive conditions?

  • Methodological Answer :
  • Schlenk Line Techniques : Use vacuum/inert gas cycles to maintain anhydrous conditions.
  • Drying Agents : Pre-dry solvents over molecular sieves or CaH₂.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for enhanced reactivity in low-moisture environments .
  • Real-Time Monitoring : Employ Raman spectroscopy to detect water contamination during synthesis .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing variability in acyl chloride reactivity across substrates?

  • Methodological Answer :
  • Multivariate Analysis : Use DOE (Design of Experiments) to assess factors like temperature, solvent, and catalyst loading.
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate electronic parameters (Hammett σ values) of substituents with reaction rates .
  • Error Analysis : Apply Tukey’s HSD test to identify significant differences between experimental groups.

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Simulate transition states and activation energies for nucleophilic acyl substitutions.
  • Solvent Effects : Use COSMO-RS models to predict solvation free energies in polar vs. nonpolar media.
  • Docking Studies : Explore interactions with enzymes or catalysts for bioconjugation applications .

Safety and Environmental Considerations

Q. What are the environmental risks associated with this compound, and how can they be mitigated?

  • Methodological Answer :
  • Ecotoxicity : Hydrolysis products (e.g., HCl) may acidify water systems. Neutralize waste with NaHCO₃ before disposal .
  • Biodegradation Studies : Use OECD 301F tests to assess microbial degradation rates.
  • Waste Minimization : Implement solvent recovery systems (e.g., distillation) to reduce hazardous output .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.